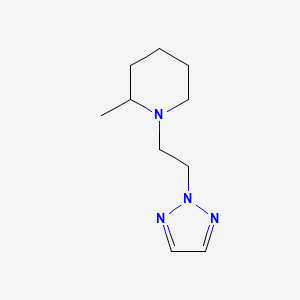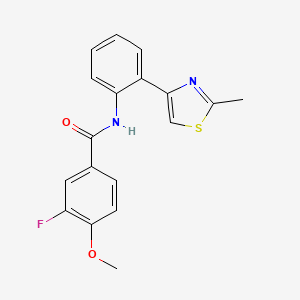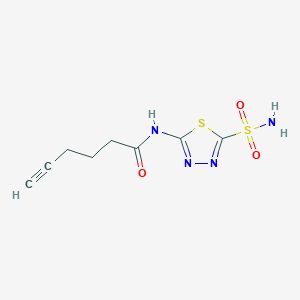
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition . Another method involves the reaction of nitriles with diazoalkanes .Molecular Structure Analysis
Triazoles exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, which differ in the position of the nitrogen atoms within the ring . The exact structure of “this compound” would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. Some general properties of triazoles include their stability, polarity, and ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthetic Arthropod Repellent Efficacy
A study developed a synthetic arthropod repellent, (1S, 2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), through a chiral Diels-Alder reaction. This compound showed effectiveness comparable to Deet and Bayrepel against Aedes aegypti and Anopheles stephensi mosquitoes. Given its ease of synthesis and repellent efficacy, SS220 is considered a promising candidate for protection against arthropod disease vectors (Klun et al., 2003).
Allergic Contact Dermatitis from Local Anesthetics
Research highlighted allergic contact dermatitis from ethyl chloride and benzocaine, two chemically unrelated local anesthetics. This study presents the case of a patient who developed a generalized itching dermatitis and facial angioedema after the application of medical aerosol containing these substances. Patch-test results were positive, indicating sensitization to both drugs. While not directly related to "1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methylpiperidine," the study showcases the potential for allergic reactions in the use of chemically diverse anesthetics, which could inform safety considerations in the development of new compounds (C. Jl et al., 2009).
Antidote for Diethylene Glycol and Triethylene Glycol Poisoning
A case report describes the use of intravenous 4-methylpyrazole as an antidote for poisoning by diethylene glycol (DEG) and triethylene glycol (TEG), highlighting the role of alcohol dehydrogenase in metabolizing these compounds to more toxic byproducts. This study underscores the importance of understanding the metabolic pathways and potential interventions for poisoning with various substances, which may be relevant when considering the safety profile and therapeutic applications of new chemical entities (Borron et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-1-[2-(triazol-2-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-10-4-2-3-7-13(10)8-9-14-11-5-6-12-14/h5-6,10H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHXUCCKKDFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)
![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)
![Methyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2708243.png)
![2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B2708244.png)





![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2708254.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2708256.png)
![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)

![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)
